![molecular formula C11H11BrClNO4 B6635450 (2S)-4-[(5-bromo-2-chlorobenzoyl)amino]-2-hydroxybutanoic acid](/img/structure/B6635450.png)
(2S)-4-[(5-bromo-2-chlorobenzoyl)amino]-2-hydroxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4-[(5-bromo-2-chlorobenzoyl)amino]-2-hydroxybutanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is also known as BCAHBA and is a derivative of the amino acid leucine.
Wirkmechanismus
The mechanism of action of BCAHBA involves the activation of the AMP-activated protein kinase (AMPK) pathway. The activation of this pathway leads to the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
BCAHBA has been found to have several biochemical and physiological effects. The compound has been shown to increase the expression of genes involved in fatty acid oxidation and decrease the expression of genes involved in lipogenesis. BCAHBA has also been found to reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using BCAHBA in lab experiments is its ability to activate the AMPK pathway, which is involved in the regulation of various cellular processes. However, the limitations of using BCAHBA in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on BCAHBA. One potential direction is the development of novel derivatives of BCAHBA with improved solubility and bioavailability. Another direction is the investigation of the potential applications of BCAHBA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the potential use of BCAHBA as a dietary supplement for the management of obesity and metabolic disorders warrants further investigation.
Conclusion:
In conclusion, (2S)-4-[(5-bromo-2-chlorobenzoyl)amino]-2-hydroxybutanoic acid has shown promising results in scientific research for its potential applications in the treatment of various diseases. The compound's mechanism of action involves the activation of the AMPK pathway, leading to the inhibition of the mTOR pathway. BCAHBA has several biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on BCAHBA, including the development of novel derivatives and investigation of its potential use in the treatment of neurodegenerative diseases and as a dietary supplement.
Synthesemethoden
The synthesis of BCAHBA involves the reaction between leucine and 5-bromo-2-chlorobenzoyl chloride in the presence of a base. The reaction results in the formation of BCAHBA as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
BCAHBA has been extensively studied for its potential applications in the treatment of various diseases. The compound has shown promising results in the treatment of cancer, cardiovascular diseases, and diabetes. BCAHBA has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Eigenschaften
IUPAC Name |
(2S)-4-[(5-bromo-2-chlorobenzoyl)amino]-2-hydroxybutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO4/c12-6-1-2-8(13)7(5-6)10(16)14-4-3-9(15)11(17)18/h1-2,5,9,15H,3-4H2,(H,14,16)(H,17,18)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOUBGOUHRQJPG-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NCCC(C(=O)O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)C(=O)NCC[C@@H](C(=O)O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-[(5-bromo-2-chlorobenzoyl)amino]-2-hydroxybutanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.